Cas no 24399-45-9 ([(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate)

[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate structure
24399-45-9 structure
Product Name:[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate
Numero CAS:24399-45-9
MF:C25H36O5
MW:416.55034828186
CID:257443
Update Time:2024-02-29

[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,2-methyl-,(1aS,3aS,4R,5R,7R,7aS,7bR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]decahydro-4,5,7a,7b-tetramethylnaphth[1,2-b]oxiren-7-ylester, (2Z)-
    • (Z)-2-Methyl-2-butenoic acid [(1aS,3aα)-4α-[2-(2,5-dihydro-5-oxofuran-3-yl)ethyl]decahydro-4,5α,7aα,7bα-tetramethylnaphtho[1,2-b]oxirene-7β-yl] ester
    • 2-Butenoic acid,2-methyl-,(1aS,3aS,4R,5R,7R,7aS,7bR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]decahydro-4,5,7a,7b-tetramethyln
    • 17,18-Dinor-8bH-labd-13-en-15-oic acid,3,4-epoxy-6b,16-dihydroxy-5,9-dimethyl-, g-lactone, 2-methylcrotonate, (Z)-(8CI)
    • 2-Butenoic acid, 2-methyl-,4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]decahydro-4,5,7a,7b-tetramethylnaphth[1,2-b]oxiren-7-ylester, [1aS-[1aa,3aa,4a,5a,7b(Z),7aa,7ba]]-
    • Crotonic acid, 2-methyl-, ester with 3,4-epoxy-6b,16-dihydroxy-5,9-dimethyl-17,19-dinor-8bH-labd-13-en-15-oic acid g-lactone, (Z)- (8CI)
    • Elongatolide E
    • CSSGXDLJYUSHNP-ZSPJBMEVSA-
    • [(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexa
    • [(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate
    • Inchi: 1S/C25H36O5/c1-7-15(2)22(27)29-20-12-16(3)23(4,11-10-17-13-21(26)28-14-17)18-8-9-19-25(6,30-19)24(18,20)5/h7,13,16,18-20H,8-12,14H2,1-6H3/b15-7-/t16-,18+,19+,20-,23-,24+,25+/m1/s1
    • Chiave InChI: CSSGXDLJYUSHNP-ZSPJBMEVSA-N
    • Sorrisi: O1[C@H]2CC[C@H]3[C@](C)(CCC4=CC(=O)OC4)[C@H](C)C[C@H]([C@@]3(C)[C@@]12C)OC(/C(=C\C)/C)=O

Proprietà calcolate

  • Massa esatta: 416.256
  • Massa monoisotopica: 416.256
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 812
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 65.099

[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate Letteratura correlata

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD